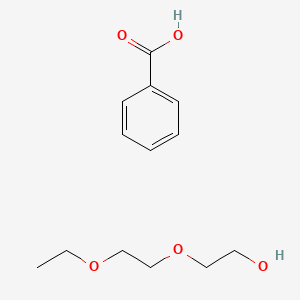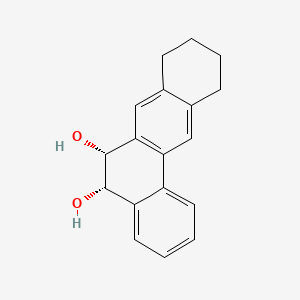![molecular formula C16H32F2Si4 B14354125 {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 91153-51-4](/img/structure/B14354125.png)
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) is a chemical compound known for its unique structure and properties. It consists of a difluorophenyl group attached to a silyl methanetriyl core, which is further bonded to three trimethylsilane groups.
Vorbereitungsmethoden
The synthesis of {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of difluorophenylsilane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorophenylsilyl oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of difluorophenylsilyl hydrides.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. .
Wissenschaftliche Forschungsanwendungen
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of novel biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings
Wirkmechanismus
The mechanism by which {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can participate in π-π interactions with aromatic systems, while the silyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) include:
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): A closely related compound with similar structural features.
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): Another compound with comparable properties and applications.
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): Known for its unique reactivity and potential uses in various fields. These compounds share structural similarities but differ in their specific reactivity and applications, highlighting the uniqueness of {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)
Eigenschaften
CAS-Nummer |
91153-51-4 |
|---|---|
Molekularformel |
C16H32F2Si4 |
Molekulargewicht |
374.76 g/mol |
IUPAC-Name |
difluoro-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32F2Si4/c1-19(2,3)16(20(4,5)6,21(7,8)9)22(17,18)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI-Schlüssel |
GAGFORBXNNGFJU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
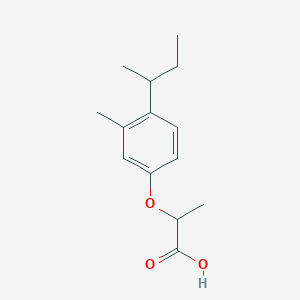
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
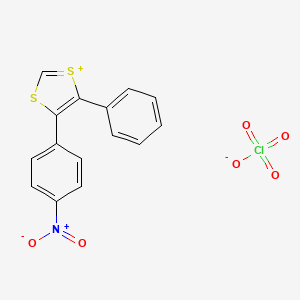
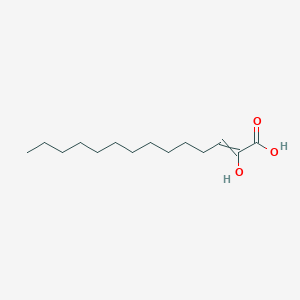
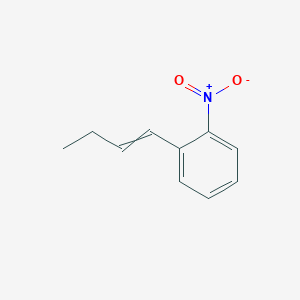
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
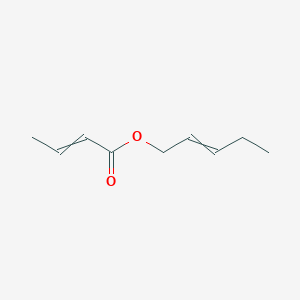
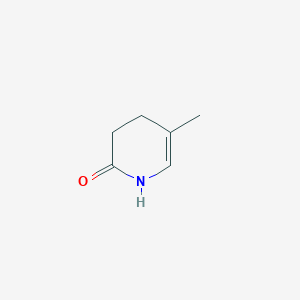
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
